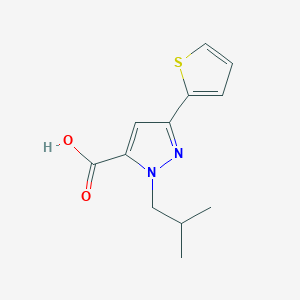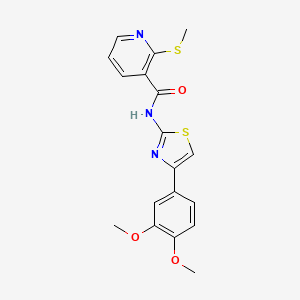
4-Chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This specific compound features a chloro group at position 4, a 5-methylfuran-2-yl group at position 6, and amino groups at positions 2 and 5. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine can be achieved through various synthetic routes. One common method involves the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide (H₂O₂) in the presence of a cobalt ferrite (CoFe₂O₄) magnetic nanocatalyst under reflux conditions . Another approach includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group at position 4 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly involving the furan ring and amino groups.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium (Pd) catalysts for Suzuki–Miyaura coupling
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted pyrimidine derivatives, while oxidation can produce pyrimidine N-oxides .
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine has several scientific research applications, including:
Medicinal chemistry: The compound is used as a building block for the synthesis of pharmacologically active molecules with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological studies: It serves as a tool for studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Material science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2,4,6-trifluoropyrimidine: A perhalogenated pyrimidine derivative used in nucleophilic aromatic substitution reactions.
5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine: A compound with strong antitumor activity and dual CDK6 and CDK9 inhibition.
Pyrazolo[3,4-d]pyrimidine: A scaffold used in the design of CDK2 inhibitors with potent anticancer activity.
Uniqueness
4-Chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the 5-methylfuran-2-yl group enhances its potential for interactions with biological targets, making it a valuable compound for drug discovery and development .
Eigenschaften
Molekularformel |
C9H9ClN4O |
|---|---|
Molekulargewicht |
224.65 g/mol |
IUPAC-Name |
4-chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine |
InChI |
InChI=1S/C9H9ClN4O/c1-4-2-3-5(15-4)7-6(11)8(10)14-9(12)13-7/h2-3H,11H2,1H3,(H2,12,13,14) |
InChI-Schlüssel |
GWIHCJAOFGGWDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C2=C(C(=NC(=N2)N)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3S,4R)-4-[(2,3-dihydro-1H-inden-2-yl)amino]oxolan-3-ol](/img/structure/B13349209.png)










